molecular formula C11H14O4 B184999 Propyl 4-hydroxy-3-methoxybenzoate CAS No. 6273-95-6

Propyl 4-hydroxy-3-methoxybenzoate

Cat. No.: B184999
CAS No.: 6273-95-6
M. Wt: 210.23 g/mol
InChI Key: HFLCHMMFTLXGRP-UHFFFAOYSA-N
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Description

Propyl 4-hydroxy-3-methoxybenzoate: , also known as propyl vanillate, is an organic compound with the molecular formula C11H14O4. It is a derivative of vanillic acid, where the carboxyl group is esterified with a propyl group. This compound is known for its pleasant vanilla-like aroma and is used in various applications, including as a flavoring agent and in cosmetics.

Mechanism of Action

Mode of Action

The specifics of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

The biochemical pathways affected by Propyl 4-Hydroxy-3-Methoxybenzoate are not fully understood. It is likely that the compound influences multiple pathways, leading to a range of downstream effects. More detailed studies are required to map these pathways and understand their implications .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented. These properties play a crucial role in determining the bioavailability of the compound. Further pharmacokinetic studies are needed to elucidate these aspects .

Result of Action

The molecular and cellular effects of this compound’s action are not well-characterized. It is anticipated that the compound exerts its effects at the molecular level, leading to observable changes at the cellular level. The specifics of these effects are yet to be determined .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. Detailed studies are needed to understand these influences .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 4-hydroxy-3-methoxybenzoate can be synthesized through the esterification of vanillic acid with propanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of lipase-catalyzed transesterification. This method is advantageous due to its mild reaction conditions and high selectivity. The process involves the transesterification of methyl vanillate with propanol in the presence of an immobilized lipase enzyme, such as Candida antarctica lipase B (Novozym 435). The reaction is typically carried out in a solvent-free system under vacuum to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: Propyl 4-hydroxy-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Propyl 4-hydroxy-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 4-hydroxy-3-methoxybenzoate has several scientific research applications, including:

Comparison with Similar Compounds

    Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate): Similar structure but with a methyl ester group instead of a propyl group.

    Ethyl 4-hydroxy-3-methoxybenzoate (Ethyl vanillate): Similar structure but with an ethyl ester group.

    Butyl 4-hydroxy-3-methoxybenzoate (Butyl vanillate): Similar structure but with a butyl ester group.

Uniqueness: Propyl 4-hydroxy-3-methoxybenzoate is unique due to its specific ester group, which influences its solubility, volatility, and reactivity compared to its methyl, ethyl, and butyl counterparts. The propyl ester provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and non-aqueous systems .

Properties

IUPAC Name

propyl 4-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-6-15-11(13)8-4-5-9(12)10(7-8)14-2/h4-5,7,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLCHMMFTLXGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284108
Record name propyl 4-hydroxy-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6273-95-6
Record name Propyl 4-hydroxy-3-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6273-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl 4-hydroxy-3-methoxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006273956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6273-95-6
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Record name propyl 4-hydroxy-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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